molecular formula C6H14ClNO2S B1378606 2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride CAS No. 1461707-48-1

2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B1378606
CAS No.: 1461707-48-1
M. Wt: 199.7 g/mol
InChI Key: KKBCYHLKKWKUES-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride is a high-purity chemical compound intended for research and development purposes. This synthetic organic molecule is characterized by a thiane ring structure bearing an aminomethyl substituent and a sulfone group. As a building block in medicinal chemistry, it may be of interest for the synthesis of novel compounds or for studying structure-activity relationships. Researchers can explore its potential as a precursor in various synthetic pathways. The hydrochloride salt form typically enhances the compound's stability and solubility. This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. For more detailed specifications, including structural and safety data, please contact us.

Properties

IUPAC Name

(1,1-dioxothian-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c7-5-6-3-1-2-4-10(6,8)9;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBCYHLKKWKUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)C(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-48-1
Record name 2-(aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride
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Preparation Methods

Cyclization of Thiane Derivatives with Aminoalkyl Precursors

The core approach involves cyclizing suitable sulfur-containing precursors with aminoalkyl groups to form the heterocyclic thiane ring. Typically, this involves the following steps:

  • Preparation of Thiane-1,1-dione Derivatives: Starting from 1,2-dihydrothiophenes or related compounds, oxidation processes are employed to generate the 1,1-dione functional group, which is crucial for subsequent reactions.

  • Aminomethylation of Thiane-1,1-dione: The introduction of an aminomethyl group at the 2-position is achieved via nucleophilic substitution or addition reactions. Common reagents include formaldehyde or paraformaldehyde in the presence of acids or catalysts, facilitating the formation of the aminomethyl substituent.

One-Pot Synthesis via α-Halo Ketone and Thiourea Condensation

Recent advances have demonstrated the efficacy of one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving yield and efficiency.

  • In Situ α-Halogenation: Active methylene compounds such as ketones are halogenated in situ using reagents like N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA), producing α-halo ketones.

  • Cyclization with Thiourea: The α-halo ketone reacts with thiourea under reflux conditions, leading to the formation of the thiazole ring, which is subsequently oxidized or rearranged to form the thiane derivative with amino functionalities.

  • Final Salt Formation: The free base is then converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic solvent, followed by purification through recrystallization.

Specific Reaction Conditions and Catalysts

  • Solvents: Ethanol, methanol, or acetonitrile are common solvents facilitating the reactions.

  • Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid are employed to promote cyclization and halogenation steps.

  • Temperature: Reactions are generally conducted between 60°C and 80°C to optimize yield and minimize side reactions.

Research Findings and Data Supporting Preparation Methods

Method Key Reagents Reaction Conditions Advantages References
Cyclization of thiane derivatives 1,2-dihydrothiophenes, formaldehyde Acidic conditions, reflux High selectivity, straightforward
One-pot α-halogenation and thiourea cyclization Ketones, NBS or TCCA, thiourea 80°C, solvent (ethanol/methanol) Efficient, scalable, minimal purification
Oxidation of thiane precursors Sulfur dioxide, oxidizing agents Mild oxidation, room temperature Good yield, controlled reaction

Data Tables of Reaction Parameters

Step Reagents Solvent Temperature Time Yield (%) Notes
1. Formation of thiane-1,1-dione 1,2-dihydrothiophene, oxidant Acetone or ethanol Room temp to 50°C 2-4 hours 75-85 Oxidation to diketone
2. Aminomethylation Formaldehyde, acid catalyst Water or ethanol Reflux (80°C) 3-6 hours 70-80 Nucleophilic addition
3. In situ halogenation NBS or TCCA Ethanol 80°C 30 min – 1 hour 65-75 Controlled halogenation
4. Cyclization with thiourea Thiourea Ethanol Reflux 2-4 hours 60-70 Ring closure to thiazole
5. Salt formation Hydrochloric acid Ethanol Room temp 1 hour Quantitative Conversion to hydrochloride salt

Notes on Purification and Characterization

  • Recrystallization: The final hydrochloride salt is purified by recrystallization from ethanol or ethanol-water mixtures to ensure high purity.

  • Characterization: Confirmed via melting point analysis, FT-IR spectroscopy (presence of characteristic S=O and N-H stretches), and NMR spectroscopy (distinct chemical shifts for amino and ring protons).

Summary of Key Research Findings

  • The one-pot synthesis approach utilizing α-halogenation of ketones followed by thiourea cyclization has been shown to be highly effective, offering high yields and operational simplicity.

  • Oxidation of thiane precursors provides a reliable route to the diketone intermediate, which is crucial for subsequent aminomethylation steps.

  • The formation of the hydrochloride salt is straightforward, involving treatment with hydrochloric acid under mild conditions, ensuring stability and solubility suitable for biological applications.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form thiane derivatives with different oxidation states.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids and sulfoxides.

    Reduction: Thiane derivatives with lower oxidation states.

    Substitution: Various aminomethyl-substituted thiane derivatives.

Scientific Research Applications

2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with biological molecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, potentially inhibiting their function. The sulfone group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key structural and molecular differences between 2-(aminomethyl)-1λ⁶-thiane-1,1-dione hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Substituent Position/Type Unique Features
2-(Aminomethyl)-1λ⁶-thiane-1,1-dione hydrochloride (target compound) C₆H₁₂ClNO₂S* ~198.5* 6-membered 2-aminomethyl Six-membered ring, sulfone groups
4-(Aminomethyl)-1λ⁶-thiane-1,1-dione hydrochloride () C₆H₁₂ClNO₂S 225.74 6-membered 4-aminomethyl Positional isomer of target compound
2-(2-Aminoethyl)-1λ⁶-thiolane-1,1-dione hydrochloride () C₆H₁₄ClNO₂S 199.69 5-membered 2-aminoethyl Smaller ring, extended alkyl chain
3-Aminotetrahydro-1H-1λ⁶-thiophene-1,1-dione hydrochloride () C₄H₈ClNO₂S 193.63 5-membered 3-amine Thiophene ring, compact structure
2-[4-(Aminomethyl)-1,1-dioxo-1λ⁶-thian-4-yl]acetic acid hydrochloride () C₈H₁₆ClNO₄S 257.73 6-membered 4-aminomethyl + acetic acid Dual functionalization
2-Ethyl-6-methyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride () C₇H₁₆ClNO₂S 221.73 6-membered 2-ethyl, 6-methyl Thiomorpholine scaffold

*Inferred from structural analogs due to lack of direct data.

Key Differences and Implications

Ring Size :

  • Thiane (6-membered) vs. thiolane/thiophene (5-membered): Larger rings (e.g., thiane) may exhibit greater conformational flexibility, affecting binding interactions in pharmacological contexts.

Substituent Position: The 2-aminomethyl vs.

Functional Groups: Compounds like 2-[4-(aminomethyl)-1,1-dioxo-thian-4-yl]acetic acid () introduce carboxylic acid groups, increasing polarity and enabling hydrogen bonding, which could enhance solubility or protein interactions.

Biological Activity

Overview

2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride is a sulfur-containing organic compound with potential biological activities. Its unique structure, featuring a thiane ring and an amino group, suggests diverse interactions with biological macromolecules, making it a subject of interest in pharmacological research.

  • Molecular Formula : C₆H₁₁ClN₂O₂S
  • Molecular Weight : 194.68 g/mol
  • CAS Number : 1251417-93-2

Biological Activity

Research indicates that 2-(aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Cytotoxicity : A study highlighted its ability to inhibit the proliferation of cancer cells in vitro. The compound demonstrated a concentration-dependent cytotoxic effect against human gastric and colorectal cancer cells, indicating its potential as an anticancer agent .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve interaction with cellular pathways and disruption of microtubule dynamics, similar to other thiazole derivatives that affect tubulin polymerization .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of specific bacterial strains
CytotoxicityConcentration-dependent inhibition of cancer cell proliferation
MechanismPotential disruption of microtubules

Case Study: Cytotoxic Effects on Cancer Cells

In a notable study, 2-(aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride was tested on histocultured human gastric and colorectal tumors. The results indicated that the compound effectively inhibited cell growth and induced cell cycle arrest at the G2/M phase. This suggests its potential utility as a therapeutic agent in oncology .

Safety and Toxicity

According to safety data sheets, 2-(aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride is classified as a skin irritant and may cause serious eye damage. Proper handling procedures should be followed to mitigate exposure risks .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride, and how can purity be optimized during synthesis?

  • Methodology : The compound can be synthesized via nucleophilic substitution of brominated precursors (e.g., 4-(bromomethyl)-1lambda6-thiane-1,1-dione) with ammonia or protected amines. Reaction conditions (temperature, solvent polarity, and pH) must be tightly controlled to minimize byproducts like over-alkylated derivatives. Purification via recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
  • Characterization : Confirm structure using 1^1H/13^13C NMR (D2_2O solvent for hydrochloride salt) and high-resolution mass spectrometry (HRMS). IR spectroscopy verifies the sulfone group (S=O stretching at ~1150–1300 cm1^{-1}) .

Q. How should researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Experimental Design : Conduct accelerated stability studies in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC-UV (220 nm) over 24–72 hours. The sulfone moiety enhances stability compared to sulfoxides, but the aminomethyl group may undergo pH-dependent hydrolysis. Use Arrhenius kinetics to extrapolate shelf-life .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodology : LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column improves retention of polar analytes. Deuterated internal standards (e.g., D3_3-labeled analog) correct for matrix effects. Validate sensitivity (LOQ ≤10 ng/mL) and linearity (R2^2 >0.99) per ICH Q2(R1) guidelines .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the conformational flexibility of the thiane-1,1-dione ring?

  • Data Analysis : Density functional theory (DFT) calculations (B3LYP/6-31G**) reveal that the thiane ring adopts a chair conformation with axial sulfone groups. Compare computed NMR chemical shifts with experimental data to validate models. Discrepancies may arise from solvent effects or crystal packing forces in X-ray data .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

  • Experimental Design : Use kinetic isotope effects (KIEs) and Hammett plots to probe reaction mechanisms. The sulfone group stabilizes transition states via electron-withdrawing effects, accelerating SN2 reactions at the aminomethyl carbon. Contrast with non-sulfonated analogs to isolate electronic contributions .

Q. How can researchers address discrepancies in reported solubility data across solvents?

  • Contradiction Analysis : Re-evaluate solubility using standardized shake-flask methods (USP <1059>). Polar aprotic solvents (DMSO, DMF) enhance solubility (>50 mg/mL), while aqueous solubility is pH-dependent (higher in acidic buffers due to protonation of the amine). Discrepancies may stem from incomplete salt dissociation or polymorphic forms .

Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

  • Optimization : Employ flow chemistry to control exothermic reactions (e.g., sulfonation steps). Use in situ FTIR to monitor intermediate formation and minimize side reactions. Taguchi experimental design identifies critical factors (e.g., stoichiometry, catalyst loading) for robustness .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride
Reactant of Route 2
2-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride

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